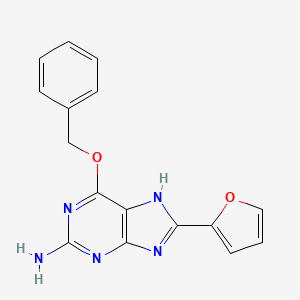
6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine is a complex organic compound that belongs to the purine family. This compound features a purine core substituted with a benzyloxy group at the 6-position and a furan-2-yl group at the 8-position. The purine structure is a key component in many biologically active molecules, including nucleotides and certain alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine typically involves multi-step organic reactions. One common approach is to start with a purine derivative, such as 6-chloropurine, and introduce the benzyloxy and furan-2-yl groups through nucleophilic substitution and coupling reactions.
Nucleophilic Substitution: The 6-chloropurine is reacted with benzyl alcohol in the presence of a base, such as potassium carbonate, to form 6-(benzyloxy)purine.
Coupling Reaction: The 6-(benzyloxy)purine is then subjected to a coupling reaction with furan-2-boronic acid using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-(benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and furan-2-yl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Benzyloxy)-1H-purin-2-amine: Lacks the furan-2-yl group.
8-(Furan-2-yl)-1H-purin-2-amine: Lacks the benzyloxy group.
6-(Methoxy)-8-(furan-2-yl)-1H-purin-2-amine: Has a methoxy group instead of a benzyloxy group.
Uniqueness
6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine is unique due to the presence of both benzyloxy and furan-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs. These substitutions can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
CAS-Nummer |
592518-05-3 |
|---|---|
Molekularformel |
C16H13N5O2 |
Molekulargewicht |
307.31 g/mol |
IUPAC-Name |
8-(furan-2-yl)-6-phenylmethoxy-7H-purin-2-amine |
InChI |
InChI=1S/C16H13N5O2/c17-16-20-14-12(18-13(19-14)11-7-4-8-22-11)15(21-16)23-9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,17,18,19,20,21) |
InChI-Schlüssel |
QLTYWTMYIHGNLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)C4=CC=CO4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
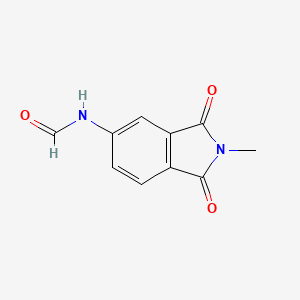
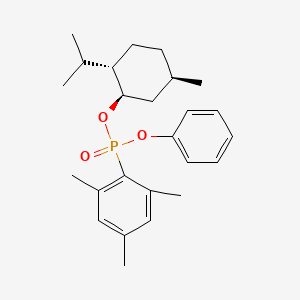
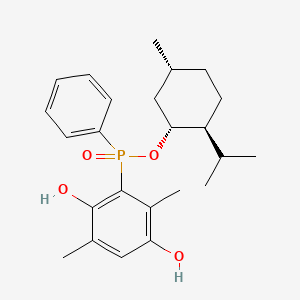
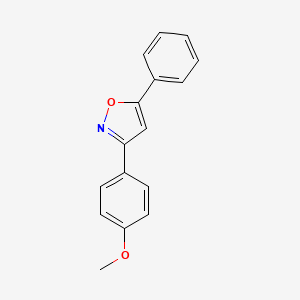
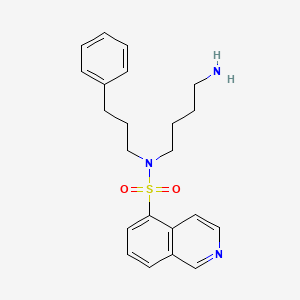

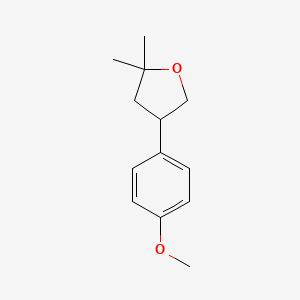
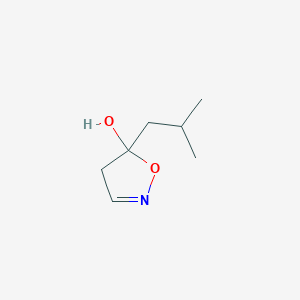

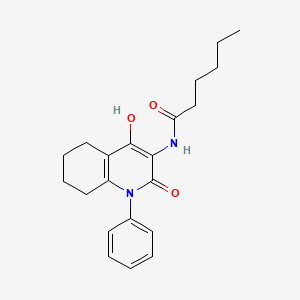
![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
